Stereochemical Outcome Control: (S)-Enantiomer (104266-90-2) vs. (R)-Enantiomer (145589-03-3) in Aliskiren Synthesis
The (S)-enantiomer (CAS: 104266-90-2) is the stereochemically required chiral auxiliary for constructing the (2S)-configured α-alkyl carboxylic acid moiety in the synthesis of the renin inhibitor aliskiren [1]. Substitution with the (R)-enantiomer (CAS: 145589-03-3) would lead to the incorrect (2R)-configuration in the product, rendering the material unsuitable for the validated aliskiren synthetic route [2]. The stereochemical requirement is absolute; the two enantiomers are not interchangeable for this application.
| Evidence Dimension | Absolute stereochemical configuration of the chiral auxiliary |
|---|---|
| Target Compound Data | (4S)-configuration; CAS: 104266-90-2 |
| Comparator Or Baseline | (4R)-configuration; CAS: 145589-03-3 |
| Quantified Difference | Opposite facial selectivity in enolate alkylation; yields opposite enantiomer of α-substituted carboxylic acid derivative |
| Conditions | Class-level inference from Evans auxiliary mechanism in asymmetric α-alkylation reactions |
Why This Matters
Procurement of the incorrect enantiomer results in failure to produce the required (2S)-stereochemistry in the aliskiren intermediate, leading to project delays and wasted resources.
- [1] Herold, P.; Stutz, S. (Speedel Pharma Inc.). WO 0208172, 2002. View Source
- [2] Yaozh Drug Synthesis Database. (4S)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one Synthetic Route. View Source
